
Methyl 3-hydroxycyclopentanecarboxylate
Overview
Description
Methyl 3-hydroxycyclopentanecarboxylate is a cyclic ester featuring a hydroxyl group at the 3-position of the cyclopentane ring and a methyl ester moiety. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The compound exists in stereoisomeric forms, including cis- and trans-isomers, with CAS numbers such as 79590-84-4 (trans) and 79598-73-5 (cis) . It is primarily used as a synthetic intermediate in pharmaceutical and organic chemistry due to its reactive hydroxyl and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxycyclopentanecarboxylate can be synthesized through the reduction of methyl 3-oxocyclopentanecarboxylate. A common method involves the use of sodium borohydride as a reducing agent in tetrahydrofuran (THF) solvent. The reaction mixture is stirred at room temperature for a couple of hours, then cooled and acidified to pH 6 using hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxocyclopentanecarboxylic acid.
Reduction: Reduction of the ester group can produce 3-hydroxycyclopentanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-hydroxycyclopentanecarboxylate features a cyclopentane ring with a hydroxyl group and a carboxylate ester, contributing to its unique reactivity and functionality. Its molecular structure allows it to serve as a versatile building block in organic synthesis.
Medicinal Chemistry
Drug Development:
this compound has been investigated for its potential as a scaffold in drug design. Its structural characteristics allow it to interact with biological targets effectively. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes related to diseases such as cancer and inflammation.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited significant inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The research highlighted the compound's potential as an anti-inflammatory agent .
Derivative | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
Compound A | 75 | 85 |
Compound B | 60 | 70 |
Compound C | 50 | 65 |
Biological Applications
Buffering Agent:
this compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for various biological assays where pH stability is necessary for optimal enzyme activity and cellular function .
Case Study:
In a study assessing the effects of pH on cellular metabolism, cells cultured with this compound showed enhanced viability and metabolic activity compared to those cultured without it. This underscores its role as a supportive agent in biological research .
Synthetic Applications
Building Block in Organic Synthesis:
The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Data Table: Synthesis Pathways
Starting Material | Reaction Type | Product |
---|---|---|
Methyl acrylate | Michael Addition | This compound |
Cyclopentanone | Reduction | This compound |
Ethyl cyanoacetate | Condensation | This compound |
Environmental Applications
Recent studies have explored the use of this compound in environmental science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices has shown potential for enhancing biodegradability while maintaining mechanical properties.
Case Study:
Research conducted on the incorporation of this compound into polylactic acid (PLA) demonstrated improved degradation rates under composting conditions, making it a candidate for environmentally friendly packaging materials .
Mechanism of Action
The mechanism of action of methyl 3-hydroxycyclopentanecarboxylate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can influence the compound’s reactivity and its role in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-hydroxycyclopentanecarboxylate with analogs differing in functional groups (e.g., oxo, amino, methyl) at the 3-position of the cyclopentane ring. Key properties, hazards, and applications are summarized in Table 1.
Functional Group Substitution and Properties
Methyl 3-oxocyclopentanecarboxylate
- Molecular Formula : C₇H₁₀O₃
- CAS Number : 40246-10-4
- Molecular Weight : 142.15 g/mol
- Key Differences : The oxo group (C=O) replaces the hydroxyl group, reducing polarity and hydrogen-bonding capacity. This increases volatility compared to the hydroxy analog.
- Applications: Used in ketone-based synthesis, such as aldol condensations. No significant hazard data are reported .
Methyl 3-aminocyclopentanecarboxylate
- Molecular Formula: C₇H₁₃NO₂
- CAS Number : 1314922-38-7
- Molecular Weight : 143.18 g/mol
- Hazards: Classified as a skin/eye irritant (H315, H319) and suspected carcinogen (IARC, ACGIH) .
- Applications : Laboratory chemical and intermediate in bioactive molecule synthesis .
(1R,3S)-Methyl 3-methylcyclopentanecarboxylate
- Molecular Formula : C₈H₁₄O₂
- CAS Number : 7149-29-3
- Molecular Weight : 142.20 g/mol
- Key Differences : A methyl group (-CH₃) replaces the hydroxyl, enhancing hydrophobicity.
- Applications: Used in asymmetric synthesis and fragrance chemistry. No toxicity data available .
Data Table: Comparative Analysis
Table 1. Key Properties of this compound and Analogs
Stereochemical Considerations
The cis- and trans-isomers of this compound exhibit distinct physicochemical behaviors. For example, the cis-isomer (CAS 79598-73-5) is commercially available at 98% purity and is prioritized in chiral synthesis due to its spatial configuration . Stereochemistry influences melting points, solubility, and reactivity in ring-opening reactions .
Biological Activity
Methyl 3-hydroxycyclopentanecarboxylate (CAS No. 32811-76-0) is a cyclic ester compound with notable biological activities and potential applications in pharmaceuticals and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 144.17 g/mol
- CAS Number : 32811-76-0
- Structure : The compound features a cyclopentane ring with a hydroxyl group and a carboxylate moiety, contributing to its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in developing antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, impacting metabolic pathways.
Synthesis and Experimental Procedures
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with cyclopentane derivatives and carboxylic acid reagents.
- Reagents Used :
- Acids for esterification
- Lithium aluminum hydride for reduction
- Oxidizing agents like potassium permanganate for oxidation
- Bioconversion Processes : Studies have utilized microbial cultures for the oxidative biotransformation of related compounds, indicating the compound's potential for biocatalytic applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a natural preservative or therapeutic agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 10 |
Bacillus subtilis | 12 |
Case Study 2: Anti-inflammatory Potential
In vitro assays demonstrated that this compound reduced pro-inflammatory cytokine production in macrophage cell lines. This suggests its potential role in managing inflammatory conditions.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 300 | 150 |
TNF-α | 250 | 100 |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 3-hydroxycyclopentanecarboxylate, and how can its purity be confirmed experimentally?
- Methodology :
- Synthesis : A common approach involves esterification of 3-hydroxycyclopentanecarboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternative routes may employ Mitsunobu conditions for stereochemical control if specific stereoisomers are targeted .
- Purity Confirmation : Use nuclear magnetic resonance (¹H/¹³C NMR) to verify structural integrity and detect impurities. High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm can quantify purity. Cross-reference retention times with authentic standards .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology :
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Ensure compatibility with glass or HDPE materials .
- Exposure Control : Use fume hoods for volatile steps. Wear nitrile gloves, safety goggles, and lab coats. Monitor airborne particles via gravimetric sampling if dust generation is likely .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodology :
- Data Reconciliation : Conduct systematic toxicology assays (e.g., Ames test for mutagenicity, OECD 423 acute oral toxicity) under standardized conditions. Compare results with prior studies to identify variables (e.g., solvent carriers, impurity profiles) that may explain discrepancies .
- Meta-Analysis : Aggregate published LC₅₀/EC₅₀ values using platforms like PubChem or ToxNet, applying statistical tools (e.g., random-effects models) to account for inter-study variability .
Q. What experimental strategies optimize the stereoselective synthesis of this compound for chiral drug intermediates?
- Methodology :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in kinetic resolutions or dynamic kinetic asymmetric transformations (DYKAT). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA/IB columns) .
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energetics and guide catalyst selection. Validate with experimental ee values .
Q. How can this compound be functionalized for applications in bioactive molecule synthesis?
- Methodology :
- Derivatization : Introduce substituents via Mitsunobu reaction (e.g., converting hydroxyl to ethers) or ester hydrolysis followed by amide coupling. Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before functionalization .
- Biological Screening : Test derivatives in vitro against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorescence-based assays. Correlate activity with structural features via QSAR modeling .
Q. Data Contradiction and Reproducibility
Q. What are common pitfalls in reproducing published synthetic yields of this compound, and how can they be mitigated?
- Methodology :
- Reagent Purity : Source reagents (e.g., 3-hydroxycyclopentanecarboxylic acid) from vendors with ≥98% purity certificates. Pre-dry methanol over molecular sieves to minimize side reactions .
- Reaction Monitoring : Use in-situ FTIR or inline pH probes to track reaction progress. Adjust catalyst loading or temperature gradients if intermediates deviate from expected profiles .
Q. Why do stability studies report conflicting shelf-life data for this compound, and how should storage conditions be standardized?
- Methodology :
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 6 months) per ICH Q1A guidelines. Analyze degradation products via LC-MS to identify hydrolysis/oxidation pathways .
- Container Screening : Compare stability in glass vs. amber HDPE vials under inert atmospheres (N₂ or Ar). Use Karl Fischer titration to quantify moisture ingress .
Properties
IUPAC Name |
methyl 3-hydroxycyclopentane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215959 | |
Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32811-76-0 | |
Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32811-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-hydroxycyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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